molecular formula C15H17NO4 B2413592 N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1251578-76-3

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2413592
CAS No.: 1251578-76-3
M. Wt: 275.304
InChI Key: XWSLJDCQTPDMKF-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a cyclopropyl group, a benzofuran moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the methoxy group and the cyclopropyl moiety. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.

    7-methoxybenzofuran-2-carboxamide: Lacks the cyclopropyl group, which may influence its stability and reactivity.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, methoxy group, and benzofuran moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-11-4-2-3-10-7-12(20-13(10)11)14(18)16-8-15(9-17)5-6-15/h2-4,7,17H,5-6,8-9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLJDCQTPDMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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